6,12-Di-O-methylerythromycin;12-O-Methyl Clarithromycin
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Overview
Description
6,12-Di-O-methylerythromycin, also known as 12-O-Methyl Clarithromycin, is a derivative of erythromycin. It is a macrolide antibiotic that is used to treat various bacterial infections. This compound is particularly known for its broad-spectrum antibacterial activity and is often used in the treatment of respiratory tract infections, skin infections, and Helicobacter pylori infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Di-O-methylerythromycin involves the methylation of erythromycin. The process typically includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of 6,12-Di-O-methylerythromycin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,12-Di-O-methylerythromycin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 6,12-Di-O-methylerythromycin, which can have different pharmacological properties .
Scientific Research Applications
6,12-Di-O-methylerythromycin has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on bacterial protein synthesis and its potential use in combating antibiotic-resistant bacteria.
Medicine: Used in the development of new antibiotics and in clinical trials for the treatment of various infections.
Mechanism of Action
6,12-Di-O-methylerythromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria. This binding inhibits peptidyl transferase activity, which is essential for protein synthesis. As a result, the bacteria are unable to produce proteins necessary for their growth and replication, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: The parent compound from which 6,12-Di-O-methylerythromycin is derived.
Clarithromycin: Another derivative of erythromycin with similar antibacterial properties.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Uniqueness
6,12-Di-O-methylerythromycin is unique due to its specific methylation at the 6 and 12 positions, which enhances its stability and bioavailability compared to erythromycin. This modification also improves its antibacterial activity against certain strains of bacteria .
Properties
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7,13-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H71NO13/c1-16-27-39(10,48-15)32(43)22(4)29(41)20(2)18-38(9,47-14)34(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(45)51-27)52-28-19-37(8,46-13)33(44)25(7)50-28/h20-28,30-34,36,42-44H,16-19H2,1-15H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABLXHVYLJLDOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H71NO13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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